molecular formula C42H83NO6 B592834 3/'-Hydroxygynuramide II CAS No. 1401093-57-9

3/'-Hydroxygynuramide II

Cat. No. B592834
CAS RN: 1401093-57-9
M. Wt: 698.127
InChI Key: WKIODQZFUMOSRL-NZUMOFPISA-N
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Description

3/'-Hydroxygynuramide II is an organic compound with the chemical formula C42H83NO6 . It is a white to light yellow crystalline solid . It is mainly used in scientific research as an intermediate and reagent for organic synthesis .


Synthesis Analysis

The common method for preparing 3/'-Hydroxygynuramide II is to react an appropriate amount of gynuramine with an oxidant (such as acetone peroxide) under appropriate conditions to obtain the product . The reaction is generally carried out in an organic solvent, and the target product can be obtained by an appropriate purification step .


Chemical Reactions Analysis

3/'-Hydroxygynuramide II plays a role in catalyzing or accelerating certain chemical reactions . It is used as an intermediate and reagent for organic synthesis .


Physical And Chemical Properties Analysis

3/'-Hydroxygynuramide II has a molar mass of 698.11 . It has a density of 0.982±0.06 g/cm3 (Predicted) and a boiling point of 824.3±65.0 °C (Predicted) . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

properties

IUPAC Name

2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO6/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(46)41(48)42(49)43-37(36-44)40(47)38(45)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-41,44-48H,3-25,27,29-36H2,1-2H3,(H,43,49)/b28-26+/t37-,38+,39?,40-,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIODQZFUMOSRL-NZUMOFPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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